5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one
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Overview
Description
5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one is a complex organic compound that features a unique combination of indole, thiophene, and pyrimidine moieties. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling under specific conditions. Common synthetic routes include:
Condensation Reactions: Utilizing reagents like phosphorus pentasulfide (P4S10) for the thiophene ring formation.
Cyclization Reactions: Employing cyclization agents to form the pyrimidine ring.
Coupling Reactions: Using coupling agents such as palladium catalysts for the final assembly of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, proliferation, and apoptosis . The compound’s unique structure allows it to bind with high affinity to its targets, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Thiophene Derivatives: Exhibiting significant pharmacological properties.
Pyrimidine Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one stands out due to its combined structural features, which confer unique biological activities and potential applications. Its ability to interact with multiple targets and pathways makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H15N3O2S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H15N3O2S2/c26-18(14-6-7-17-15(8-14)9-20(27)25-17)11-28-21-16-10-19(13-4-2-1-3-5-13)29-22(16)24-12-23-21/h1-8,10,12H,9,11H2,(H,25,27) |
InChI Key |
TXXJLNSBVOWMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5)NC1=O |
Origin of Product |
United States |
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